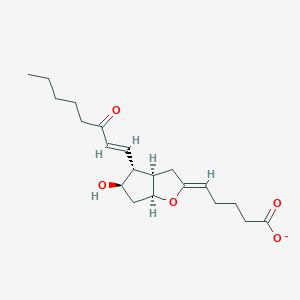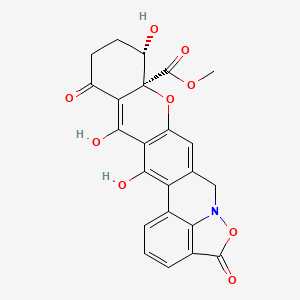
myristoyl-CoA(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Myristoyl-CoA can be synthesized through the catalytic conversion of myristic acid and coenzyme A. The reaction involves the activation of myristic acid with ATP to form myristoyl-AMP, which then reacts with coenzyme A to produce myristoyl-CoA(4-) . The reaction conditions typically require the presence of acyl-CoA synthetase and magnesium ions as cofactors .
Industrial Production Methods: Industrial production of myristoyl-CoA(4-) involves similar biochemical pathways but on a larger scale. The process includes the use of ion-exchange column chromatography, differential solubilization, and adsorption techniques to purify the product . These methods ensure the efficient production of myristoyl-CoA(4-) with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Myristoyl-CoA primarily undergoes lipidation reactions, specifically N-myristoylation, where the myristoyl group is transferred to the N-terminal glycine residue of proteins . This reaction is catalyzed by N-myristoyltransferase .
Common Reagents and Conditions: The common reagents used in these reactions include myristic acid, coenzyme A, ATP, and acyl-CoA synthetase . The reaction conditions often involve physiological pH and temperature, along with the presence of magnesium ions .
Major Products: The major product of the N-myristoylation reaction is the myristoylated protein, which plays a significant role in various cellular processes .
Wissenschaftliche Forschungsanwendungen
Myristoyl-CoA has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, myristoyl-CoA(4-) is used as a substrate in enzymatic studies to understand the mechanisms of protein lipidation .
Biology: In biological research, myristoyl-CoA(4-) is crucial for studying protein-protein interactions, signal transduction pathways, and cellular localization of proteins .
Medicine: In medicine, myristoyl-CoA(4-) is investigated for its role in various diseases, including infectious diseases, parasitic diseases, and cancers . It is also used in the development of N-myristoyltransferase inhibitors as potential therapeutic agents .
Industry: In the industrial sector, myristoyl-CoA(4-) is used in the production of myristoylated proteins, which have applications in biotechnology and pharmaceuticals .
Wirkmechanismus
Myristoyl-CoA exerts its effects through the process of N-myristoylation, where the myristoyl group is transferred to the N-terminal glycine residue of target proteins . This modification enhances the hydrophobicity of the protein, facilitating its association with cellular membranes . The molecular targets of myristoyl-CoA(4-) include various signaling proteins, enzymes, and structural proteins involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Palmitoyl-CoA
- Stearoyl-CoA
- Oleoyl-CoA
Comparison: Myristoyl-CoA is unique due to its specific role in N-myristoylation, a modification that is essential for the proper functioning of many eukaryotic and viral proteins . While palmitoyl-CoA and stearoyl-CoA also participate in lipidation reactions, they are primarily involved in S-palmitoylation and other acylation processes . Myristoyl-CoA’s specificity for N-myristoylation makes it a critical compound in the study of protein lipidation and its implications in health and disease .
Eigenschaften
Molekularformel |
C35H58N7O17P3S-4 |
|---|---|
Molekulargewicht |
973.9 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/p-4/t24-,28-,29-,30+,34-/m1/s1 |
InChI-Schlüssel |
DUAFKXOFBZQTQE-QSGBVPJFSA-J |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Synonyme |
coenzyme A, tetradecanoyl- myristoyl-CoA myristoyl-coenzyme A S-tetradecanoyl-coenzyme A tetradecanoyl-CoA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1263103.png)



![(2R,4R,5R)-2-[6-[[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1263108.png)
![4-[(6-chloro-1H-benzimidazol-2-yl)amino]benzoic acid](/img/structure/B1263113.png)
![(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1263115.png)







